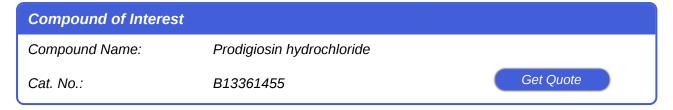


Prodigiosin Hydrochloride: A Technical Guide to its Antibacterial and Antifungal Spectrum

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodigiosin, a vibrant red pigment produced by various bacteria, most notably Serratia marcescens, has garnered significant scientific interest due to its broad spectrum of bioactivities.[1][2][3] This technical guide provides an in-depth overview of the antibacterial and antifungal properties of **prodigiosin hydrochloride**. It summarizes quantitative antimicrobial data, details common experimental methodologies for its assessment, and illustrates key mechanisms and workflows through diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

Prodigiosin is a secondary metabolite belonging to the prodiginine family of compounds, characterized by a common tripyrrole ring structure.[1][4] While known for centuries for its striking pigmentation, modern research has illuminated its potent biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties.[1][2][5][6] Its hydrochloride salt form is often utilized in research due to its stability and solubility. This document focuses on the antimicrobial spectrum of **prodigiosin hydrochloride**, presenting key data and methodologies relevant to its evaluation as a potential therapeutic agent.



Antibacterial Spectrum of Prodigiosin Hydrochloride

Prodigiosin has demonstrated significant inhibitory activity against a wide range of both Gram-positive and Gram-negative bacteria.[5][6] The mechanism of its antibacterial action is multifaceted, involving interference with the bacterial cell cycle, DNA cleavage, pH disruption, and the generation of reactive oxygen species (ROS).[6][7] A primary mode of action is believed to be its role as a hydrophobic stressor, disrupting the plasma membrane of bacterial cells.[7][8]

Quantitative Antibacterial Data

The antibacterial efficacy of prodigiosin is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and by measuring the zone of inhibition in diffusion assays. The following tables summarize reported values for various bacterial species.

Table 1: Minimum Inhibitory Concentrations (MICs) of Prodigiosin Against Bacterial Pathogens



Bacterial Species	Strain	MIC (μg/mL)	Reference
Staphylococcus aureus	ATCC 6538	62.5	[9]
Staphylococcus aureus	(Clinical Isolate)	8	[10]
Methicillin- resistantStaphylococc us aureus (MRSA)	ATCC 43300	73.6 μΜ	[6]
Enterococcus faecalis	ATCC 29212	3.9	[9]
Bacillus subtilis	NCIM 2545	43 μΜ	[6]
Bacillus subtilis	-	-	[5]
Escherichia coli	NCIM 2065	15.9 μΜ	[6]
Escherichia coli	ATCC 8739	62.5	[9]
Klebsiella pneumoniae	NCIM 2706	22.6 μΜ	[6]
Pseudomonas aeruginosa	NCIM 2036	46.1 μM	[6]
Pseudomonas aeruginosa	ATCC 27853	62.5	[9]
Chromobacterium violaceum	-	4-16	[10]

Table 2: Zone of Inhibition Diameters for Prodigiosin Against Bacterial Pathogens



Bacterial Species	Concentration (µg/mL)	Zone of Inhibition (mm)	Reference
Escherichia coli	1000	28.2 ± 0.57	[5]
Bacillus subtilis	1000	23.58 ± 0.6	[5]
Staphylococcus aureus	-	22.33	[11]
Streptococcus pyogenes	-	20.67	[11]
Klebsiella pneumoniae	-	16.67	[11]
Pseudomonas aeruginosa	-	13.67	[11]

Antifungal Spectrum of Prodigiosin Hydrochloride

In addition to its antibacterial properties, prodigiosin has demonstrated notable activity against a variety of fungal pathogens.[5] The proposed antifungal mechanism involves increasing the permeability of the fungal cell membrane, leading to disruption of cellular integrity.[12]

Quantitative Antifungal Data

The antifungal activity of prodigiosin is also evaluated using MIC and zone of inhibition assays.

Table 3: Minimum Inhibitory Concentrations (MICs) of Prodigiosin Against Fungal Pathogens

Fungal Species	MIC (μg/mL)	Reference
Candida albicans	-	[5]
Fusarium oxysporum	8	[3]
Aspergillus flavus	10	[3]
Penicillium notatum	22	[3]
Cladosporium sp.	20	[3]



Table 4: Zone of Inhibition Diameters for Prodigiosin Against Fungal Pathogens

Fungal Species	Concentration (µg/mL)	Zone of Inhibition (mm)	Reference
Aspergillus niger	1000	23.5 ± 0.71	[5]
Fusarium oxysporum	1000	23 ± 1.41	[5]
Candida albicans	-	25	[13]
Candida utilis	-	27	[13]

Experimental Protocols

Accurate and reproducible assessment of the antimicrobial activity of **prodigiosin hydrochloride** relies on standardized experimental protocols. The following sections detail the methodologies for the most common assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][10]

Materials:

- 96-well flat-bottom sterile microplates
- Prodigiosin hydrochloride stock solution
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Standardized microbial inoculum (typically 0.5 McFarland standard)
- · Sterility and growth controls

Procedure:



- Dispense 100 μL of 2X concentrated broth medium into each well of the microplate.
- Add 80 μL of varying concentrations of prodigiosin hydrochloride to the wells. A two-fold serial dilution is commonly performed across the plate.
- Add 20 μL of the standardized microbial inoculum to each well.
- Include a sterility control (broth only) and a growth control (broth and inoculum, no prodigiosin).
- Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for most bacteria) for 18-24 hours.
- The MIC is determined as the lowest concentration of **prodigiosin hydrochloride** at which there is no visible turbidity.[14]

Agar Well Diffusion Method for Zone of Inhibition Determination

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone where microbial growth is inhibited around a well containing the substance.[5][15]

Materials:

- Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Potato Dextrose Agar for fungi)
- Standardized microbial inoculum.
- Sterile cork borer or pipette tip to create wells
- Prodigiosin hydrochloride solutions of known concentrations

Procedure:

 Prepare a lawn of the test microorganism by evenly spreading the standardized inoculum over the surface of the agar plate.

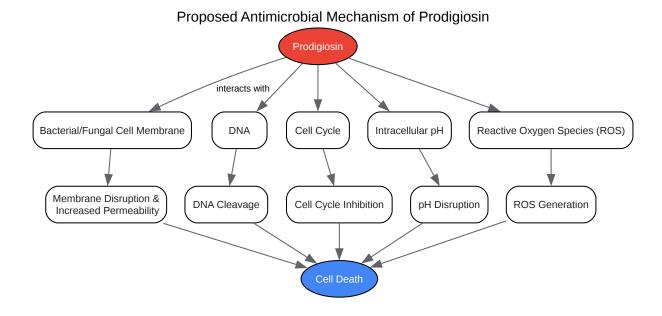


- Using a sterile cork borer, create uniform wells in the agar.
- Carefully pipette a known volume (e.g., 100 μL) of the **prodigiosin hydrochloride** solution into each well.
- A control well containing the solvent used to dissolve the prodigiosin should also be included.
- Incubate the plates under appropriate conditions.
- After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

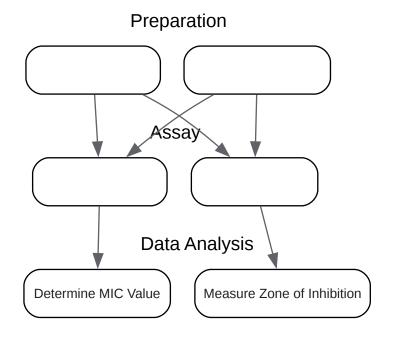
Visualizations: Mechanisms and Workflows Proposed Mechanism of Antimicrobial Action

The following diagram illustrates the proposed multifaceted mechanism of action of prodigiosin against microbial cells.





Workflow for Antimicrobial Susceptibility Testing



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